tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
Overview
Description
tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting an isobenzofuran and a piperidine ring. Spirocyclic compounds are known for their three-dimensional structures, which can enhance certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing spiro-isobenzofuran compounds involves a one-pot sequential condensation/oxidation reaction. For instance, ninhydrin can be reacted with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones in good to high yields .
Industrial Production Methods
Industrial production methods for spirocyclic compounds often involve scalable and efficient synthetic routes. For example, the synthesis of spirocyclic oxindole analogues can be achieved through dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation of the resulting spirocyclic oxindole .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxidative cleavage of vicinal diols to form spirocyclic compounds.
Substitution: Reactions involving the substitution of functional groups on the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include ninhydrin, acetic acid, and oxidizing agents such as periodic acid . Reaction conditions typically involve mild temperatures and the use of catalytic amounts of reagents to achieve high yields.
Major Products Formed
The major products formed from these reactions are spirocyclic compounds with enhanced physicochemical properties, such as spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones .
Scientific Research Applications
Chemistry
In chemistry, spirocyclic compounds are used as intermediates in the synthesis of complex molecules and as model compounds for the development of enantioselective catalytic methodologies .
Biology
In biology, these compounds are studied for their potential biological activities, including their roles as enzyme inhibitors and receptor modulators .
Medicine
In medicine, spirocyclic compounds are explored for their therapeutic potential in treating various diseases, such as cancer and Alzheimer’s disease .
Industry
In industry, these compounds are used in the development of new materials with unique properties, such as colorants and perfumes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. For example, spirocyclic compounds can act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity . Additionally, these compounds can modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate include:
- Spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones
- Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones
Uniqueness
The uniqueness of tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate lies in its specific spirocyclic structure, which imparts distinct physicochemical properties and potential biological activities compared to other spirocyclic compounds .
Properties
IUPAC Name |
tert-butyl 3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-16(2,3)22-15(20)18-10-8-17(9-11-18)13-7-5-4-6-12(13)14(19)21-17/h4-7H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTSETBJEDMYKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629227 | |
Record name | tert-Butyl 3-oxo-1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123492-82-9 | |
Record name | tert-Butyl 3-oxo-1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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